4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound.
Preparation Methods
The synthesis of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of 2-aminophenol with 4-amino benzaldehyde in ethanol using lead(IV) acetate in acetic acid under reflux conditions. This is followed by reactions with hydrochloric acid, sodium nitrite, and sodium azide, and further reaction with aromatic nitriles in isopropanol and zinc bromide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Scientific Research Applications
4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its use as an antifungal agent and in the treatment of other diseases.
Mechanism of Action
The mechanism of action of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its potential use as an antifungal agent, where it can disrupt the function of enzymes essential for fungal cell survival .
Comparison with Similar Compounds
4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol can be compared with other benzoxaborole compounds such as:
Crisaborole: Used as a phosphodiesterase-4 inhibitor for the treatment of skin conditions like eczema.
Tavaborole: An antifungal agent used to treat onychomycosis.
AN2690: Another benzoxaborole compound with broad-spectrum antifungal activity. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO2/c9-4-1-6-5(7(10)2-4)3-12-8(6)11/h1-2,11H,3,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTPJGCCUPAAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC(=CC(=C2CO1)N)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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